2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
Description
This compound features a hybrid structure combining a 1,3-benzodioxole moiety, an imidazole ring, and a naphthalene-linked acetamide. The benzodioxole group is attached via a methyl bridge to the imidazole core, which is further connected to a sulfanyl-acetamide chain terminating at a naphthalen-1-yl group.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(25-19-7-3-5-17-4-1-2-6-18(17)19)14-30-23-24-10-11-26(23)13-16-8-9-20-21(12-16)29-15-28-20/h1-12H,13-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPIDINPUQERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the naphthalene group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which can influence various biochemical pathways. The naphthalene group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on molecular formula.
†Predicted based on benzodioxole’s oxygen content reducing lipophilicity compared to G856-1656.
‡Calculated using fragment-based methods.
††Estimated via analogy to structural analogs.
‡‡Derived from functional group contributions.
Key Differences and Implications
Core Heterocycle Variations
- Imidazole vs. Benzimidazole: The target compound’s imidazole core (five-membered ring with two nitrogen atoms) offers a smaller aromatic system compared to benzimidazole analogs (e.g., ), which have a fused benzene ring.
- Triazole Derivatives : Compounds with 1,2,3-triazole cores () introduce an additional nitrogen atom, increasing polarity and metabolic stability. However, the target compound’s imidazole may offer better membrane permeability due to lower polarity .
Substituent Effects
- Benzodioxole vs. Dimethylphenyl (G856-1657) : The benzodioxole group in the target compound provides electron-rich oxygen atoms, which may enhance metabolic stability compared to the lipophilic 2,3-dimethylphenyl group in G856-1657. This could reduce cytochrome P450-mediated degradation .
- Nitro Groups (W1, 6c) : Nitro-substituted analogs (e.g., W1, 6c) exhibit higher polar surface areas (~110–120 Ų), suggesting reduced blood-brain barrier penetration compared to the target compound (~70 Ų) .
Physicochemical Properties
- logP Trends : The target compound’s predicted logP (~4.5) balances lipophilicity and solubility, contrasting with the more lipophilic G856-1657 (logP 4.84) and the polar nitro-containing analogs (logP ~3.2–3.8) .
Biological Activity
The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that exhibits promising biological activities. Its structure incorporates a benzodioxole moiety, an imidazole ring, and a sulfanylacetamide group, which contribute to its unique pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
| IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|
| 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide | C21H20N4O3S | 12345678 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The functional groups within the compound facilitate:
- Hydrogen Bonding : The presence of the imidazole and benzodioxole rings allows for effective hydrogen bonding with biological macromolecules.
- π–π Interactions : Aromatic systems in the structure can engage in π–π stacking interactions, enhancing binding affinity.
- Metal Coordination : The imidazole ring may coordinate with metal ions, influencing enzymatic activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The imidazole ring is known for its effectiveness against various bacterial strains. The sulfanyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
Anticancer Properties
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with benzodioxole moieties have demonstrated cytotoxic effects against multiple cancer lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have reported that imidazole derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that related compounds exhibited Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
- Anticancer Activity Assessment : In vitro studies revealed that compounds similar to this one induced apoptosis in human cancer cell lines (e.g., HeLa cells), with IC50 values indicating significant potency.
- Enzyme Interaction Studies : Research indicated that the compound acts as a competitive inhibitor of COX enzymes, highlighting its potential use in anti-inflammatory therapies.
Comparative Analysis
To better understand the uniqueness of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2H-benzodioxol-5-yl)-acetamide | Moderate antimicrobial | Lacks imidazole structure |
| 5-Hydroxymethylimidazole derivative | Anticancer activity | Does not contain benzodioxole |
| Benzodioxole-sulfide derivative | Antioxidant properties | No naphthalene component |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
